molecular formula C18H23N3O3S B2612100 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 850936-83-3

1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2612100
CAS No.: 850936-83-3
M. Wt: 361.46
InChI Key: YXWCBPCZCAVFEZ-UHFFFAOYSA-N
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Description

This compound features a 3,5-dimethylpiperidine core linked via a sulfanyl ethanone group to a 5-(4-methoxyphenyl)-1,3,4-oxadiazole moiety. The 4-methoxyphenyl group on the oxadiazole contributes electron-donating effects, which may influence electronic interactions with biological targets.

Properties

IUPAC Name

1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-21(9-12)16(22)11-25-18-20-19-17(24-18)14-4-6-15(23-3)7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXWCBPCZCAVFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often formed through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the piperidine and oxadiazole rings with the methoxyphenyl group using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antidiabetic Activity

Research indicates that compounds similar to 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the regulation of cortisol levels and is implicated in metabolic disorders such as type 2 diabetes and obesity. The inhibition of this enzyme can lead to improved insulin sensitivity and reduced blood glucose levels .

Neuroprotective Effects

Compounds with piperidine structures have shown promise in treating central nervous system disorders. The potential neuroprotective effects of this compound may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress, which are critical factors in conditions like Alzheimer's disease and other forms of dementia .

Antimicrobial Activity

The piperidine derivatives have been explored for their antimicrobial properties. Studies have demonstrated that modifications in the piperidine ring can enhance the activity against various bacterial strains. This suggests that This compound may possess similar activities worth investigating further .

Case Studies and Research Findings

StudyFocusFindings
Aridoss et al. (2009)Piperidine derivativesIdentified antimicrobial properties linked to structural modifications .
WO2011033255A1Therapeutic compoundsHighlighted the inhibition of 11β-HSD1 for metabolic syndrome treatment .
PMC3684930Structural analysisProvided insights into molecular conformation affecting biological activity .

Mechanism of Action

The mechanism of action of 1-(3,5-dimethylpiperidin-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Modulation: Interacting with receptors and altering their signaling pathways.

    Pathway Interference: Disrupting specific biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing core structural motifs:

Substituent Variations on the Oxadiazole Ring
Compound Name Oxadiazole Substituent Key Properties Reference
1-(3,5-Dimethylpiperidin-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one 4-Methoxyphenyl Electron-donating group enhances stability; moderate lipophilicity [Hypothesized]
2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone 2,3-Dihydrobenzodioxin Increased aromaticity and bulkiness; may hinder membrane permeability
2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Furan Smaller substituent reduces steric hindrance; lower metabolic stability
2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethanone 4,5-Diphenyl (oxazole ring) Higher synthetic yield (99%); phenyl groups may improve target affinity

Key Insights :

  • The 4-methoxyphenyl group balances electronic effects and steric demands compared to bulkier dihydrobenzodioxin or smaller furan substituents.
  • Diphenyloxazole analogs (e.g., CAS 59716-73-3) exhibit higher synthetic yields (99% vs. 4.1% for some triazole derivatives ), suggesting optimized reaction conditions for related compounds.
Modifications in the Piperidine/Piperazine Core
Compound Name Heterocyclic Core Impact on Properties Reference
Target Compound 3,5-Dimethylpiperidine Enhanced lipophilicity and conformational rigidity; may improve binding [Hypothesized]
1-(4-Methylpiperidin-1-yl) derivatives (e.g., ECHEMI compounds) 4-Methylpiperidine Reduced steric hindrance compared to 3,5-dimethyl substitution
1-(Piperidin-1-yl)ethanone derivatives (e.g., CAS 59716-73-3) Unsubstituted piperidine Lower lipophilicity; potential for faster metabolic clearance
1-(Piperazin-1-yl)ethanone derivatives (e.g., RSC m6 compound) Piperazine Increased polarity and hydrogen-bonding capacity; may enhance solubility

Key Insights :

  • 3,5-Dimethylpiperidine in the target compound likely improves target selectivity due to restricted conformational flexibility compared to unsubstituted or 4-methylpiperidine cores.
  • Piperazine-based analogs (e.g., RSC m6) prioritize solubility over membrane permeability, making them suitable for aqueous environments .
Linker and Functional Group Variations

All compared compounds share a sulfanyl ethanone linker, but adjacent groups modulate activity:

  • The sulfanyl (S) group contributes to hydrogen-bond acceptor capacity and redox stability.
  • Derivatives with chlorophenyl (e.g., ) or triazole groups (e.g., ) replace oxadiazole, altering electronic profiles and binding modes.

Biological Activity

1-(3,5-Dimethylpiperidin-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a 4-methoxyphenyl group and an oxadiazole moiety linked through a sulfanyl group. Its chemical formula is C18H23N3O3SC_{18}H_{23}N_3O_3S.

Research indicates that compounds similar to this structure may exhibit various biological activities including:

  • Antimicrobial Activity : Compounds containing oxadiazole rings have shown promise as antimicrobial agents. The presence of the sulfanyl group may enhance this activity by improving the compound's interaction with microbial cell membranes.
  • Anticancer Properties : The oxadiazole derivatives are often studied for their anticancer potential due to their ability to induce apoptosis in cancer cells. The specific mechanism may involve the modulation of signaling pathways related to cell proliferation and survival.
  • CNS Activity : The piperidine moiety suggests potential central nervous system (CNS) activity, possibly acting as a neuroprotective agent or modulating neurotransmitter systems.

Biological Activity Data

A summary of biological activity data for this compound and related analogs is presented in the table below:

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in human cancer cell lines
CNS EffectsNeuroprotective effects in rodent models

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of similar compounds containing the oxadiazole moiety. Results indicated significant inhibition against Gram-positive bacteria, suggesting that modifications to the structure can enhance efficacy against resistant strains.

Study 2: Anticancer Activity

A case study involving a derivative of this compound demonstrated potent cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins.

Study 3: Neuroprotective Effects

In vivo studies showed that compounds with a similar piperidine structure could protect neurons from oxidative stress-induced damage. This suggests potential applications in neurodegenerative diseases.

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